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This guide provides troubleshooting advice and answers to frequently asked questions for

researchers conducting computational studies on ozone isomers.

Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a basis set for O₃ isomer calculations? A: For

initial explorations of O₃ isomers, Pople-style basis sets like 6-311G(d,p) or Dunning's smaller

correlation-consistent sets such as cc-pVDZ provide a reasonable balance between accuracy

and computational cost.[1] For high-accuracy calculations, particularly for determining the

relative energies of isomers, the augmented correlation-consistent basis sets (e.g., aug-cc-

pVnZ where n=T, Q) are highly recommended.[2][3]

Q2: Should I use the same basis set for geometry optimization and final energy calculations?

A: Not necessarily. Molecular geometries are often less sensitive to the basis set size than the

final electronic energy.[1] A common and cost-effective strategy is to perform geometry

optimization and vibrational frequency calculations with a moderately sized basis set (e.g., cc-

pVTZ). Afterward, a more accurate single-point energy calculation can be performed on the

optimized geometry using a larger, more flexible basis set, such as aug-cc-pVQZ.

Q3: Why are diffuse functions important for ozone calculations? A: Diffuse functions are crucial

for describing the regions of electron density that are far from the atomic nuclei. For ozone,

particularly for its cyclic isomer or excited states, the electron distribution can be quite diffuse.

[4][5] Augmented basis sets, like the aug-cc-pVnZ family, include these functions and are better
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suited to accurately model electron correlation and provide more reliable energy values.[6][7][8]

They are also essential for studying anions or systems dominated by weak interactions.[7]

Q4: What level of theory should I pair with my chosen basis set? A: The choice of theoretical

method should be consistent with the quality of the basis set. For benchmark-quality results,

coupled-cluster methods such as CCSD(T) are considered the gold standard and should be

paired with large correlation-consistent basis sets (e.g., aug-cc-pVTZ or higher).[2][9][10] For

more routine calculations or larger systems, Density Functional Theory (DFT) with a suitable

functional (e.g., B3LYP, PBE) can provide reliable results, especially for geometries, when used

with basis sets like cc-pVTZ or 6-311++G(2d,p).[11][12]

Troubleshooting Guide
Q1: My Self-Consistent Field (SCF) calculation for an O₃ isomer is not converging. What steps

can I take? A: SCF convergence failure is a common issue in computational chemistry. Here

are several strategies to resolve it:

Verify Initial Geometry: Ensure your starting molecular geometry is chemically reasonable.

An unphysical starting structure is a frequent cause of convergence problems.[13]

Use a Better Initial Guess: Obtain a converged wavefunction from a preliminary calculation

using a smaller basis set or a lower level of theory. This wavefunction can then be used as

the initial guess for your target calculation.

Modify the SCF Algorithm: Most quantum chemistry software packages offer alternative SCF

algorithms. In Gaussian, for example, you can try SCF=XQC or SCF=QC, which use

quadratic convergence methods that can be more robust.[14]

Increase SCF Cycles: If the energy is decreasing steadily but slowly, you may simply need to

allow more iterations. This can be done by specifying SCF(MaxCycle=N), where N is a

number larger than the default.[14]

Q2: The calculated relative energy between the open (C₂ᵥ) and cyclic (D₃ₕ) isomers of ozone

seems incorrect. What could be the cause? A: The energy difference between ozone isomers is

sensitive to the computational method.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubs.aip.org/aip/jcp/article/147/13/134106/195620/The-aug-cc-pVnZ-F12-basis-set-family-Correlation
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/corr.html
https://www.science.gov/topicpages/a/aug-cc-pvtz+basis+set.html
https://www.schulz.chemie.uni-rostock.de/storages/uni-rostock/Alle_MNF/Chemie_Schulz/Computerchemie_3/corr.html
https://www.researchgate.net/publication/365056591_Ab_initio_studies_on_complexes_of_ozone_with_triatomic_and_larger_molecules/fulltext/63652bcf37878b3e87809f40/Ab-initio-studies-on-complexes-of-ozone-with-triatomic-and-larger-molecules.pdf
https://www.researchgate.net/publication/365056591_Ab_initio_studies_on_complexes_of_ozone_with_triatomic_and_larger_molecules
https://www.researchgate.net/publication/40022527_Excited_and_ionized_states_of_the_ozone_molecule_with_full_triples_coupled_cluster_methods
https://www.researchgate.net/figure/Potential-energy-surface-for-ozone-isomerization-The-1-1-A1-ground-state-potential_fig2_383413429
https://www.researchgate.net/post/Which_basis_set_gives_the_most_accurate_value_in_DFT_calculation_of_the_excitation_energy_of_molecules
https://gpaw.readthedocs.io/documentation/convergence.html
https://www.researchgate.net/post/How-can-I-resolve-the-convergence-failure-error-in-Gaussian-09
https://www.researchgate.net/post/How-can-I-resolve-the-convergence-failure-error-in-Gaussian-09
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12562246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basis Set Incompleteness: The relative energy may not be converged with the basis set size.

You should systematically test larger basis sets, particularly those including diffuse functions

(aug-cc-pVnZ), to ensure the energy is stable.[2][3]

Inadequate Treatment of Electron Correlation: The cyclic ozone isomer is known to exhibit

significant multireference character, meaning its electronic structure is not well-described by

a single Slater determinant.[15] While methods like CCSD(T) are highly accurate for single-

reference systems, multireference methods (e.g., MRCI, CASSCF) may be required for a

quantitatively accurate description of the energy difference.[4][15]

Consistent Geometries: Ensure that the geometries for both isomers were fully optimized

using the same level of theory and basis set before comparing their single-point energies.

Q3: When studying ozone complexes (e.g., O₃-H₂O or the ozone dimer), my calculated binding

energies are too large. What is happening? A: You are likely encountering Basis Set

Superposition Error (BSSE). In a complex, the basis functions of one monomer can be

"borrowed" by the other to artificially lower the energy of the dimer, leading to an overestimation

of the binding energy. This error can be corrected using the counterpoise correction method

developed by Boys and Bernardi.[2][9] Most software packages have a keyword (e.g.,

Counterpoise in Gaussian) to apply this correction.

Data Presentation
The relative energy of the cyclic D₃ₕ ozone isomer with respect to the open C₂ᵥ ground state is

highly dependent on the level of theory and basis set used. Below is a summary of values

reported in various computational studies.

Method Basis Set
Relative Energy
(kcal/mol)

Reference

MRCI [3s2p1d] 27.7 [5]

High-level ab initio N/A 31.4 [4]

PBE GTH/TZVP Varies along PES [11]

Note: Energies converted from original units (eV and Hartree) for comparison.
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Computational Protocols
A reliable protocol for calculating the properties of O₃ isomers involves a multi-step approach to

balance accuracy and computational expense.

Geometry Optimization and Frequency Analysis:

Objective: To find the stable equilibrium structure of each isomer.

Software: Gaussian 16, ORCA, etc.[2]

Method: A reliable DFT functional like B3LYP-D3 or a coupled-cluster method like

CCSD(T) for higher accuracy.

Basis Set: A triple-zeta basis set such as cc-pVTZ is a robust choice.

Keywords:Opt for optimization and Freq to calculate vibrational frequencies. The absence

of imaginary frequencies confirms the structure is a true minimum on the potential energy

surface.

High-Accuracy Single-Point Energy Calculation:

Objective: To obtain a more accurate electronic energy for the previously optimized

geometry.

Methodology: Using the optimized coordinates from Step 1, perform a single-point energy

calculation.

Method: A high-level correlation method like CCSD(T) is recommended.

Basis Set: A larger, augmented basis set such as aug-cc-pVQZ or aug-cc-pV5Z should be

used to approach the complete basis set (CBS) limit.

Basis Set Superposition Error (BSSE) Correction (for complexes):

Objective: To correct for the artificial stabilization of molecular complexes.

Methodology: This is typically performed as part of the energy calculation for the complex.
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Keyword: Use the Counterpoise keyword along with specifying the number of fragments

(monomers) in the complex.[2]

Visualized Workflows
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Define Research Goal
(Geometry, Energy, Frequencies?)

Required Accuracy?

Low / Medium

  Low/Medium

High

  High 

Method: DFT (e.g., B3LYP)
Basis: 6-311G(d,p) or cc-pVDZ

Method: CCSD(T)
Basis: aug-cc-pVTZ or larger

Perform Geometry Optimization
+ Frequency Calculation

Energy Accuracy Critical?

Perform Single-Point Energy
with Larger Basis Set
(e.g., aug-cc-pVQZ)

 Yes

Analyze Results

 No
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SCF Convergence Failure

Is Initial Geometry
Reasonable?

Refine Starting Geometry

 No

Try SCF=XQC or SCF=QC

 Yes

Converged?

Increase MaxCycle

 No

Convergence Achieved

 Yes

Converged?

Use Smaller Basis / Lower Theory
for Initial Wavefunction Guess

 No Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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